

"2-Amino-6-methoxynicotinic acid" as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747

[Get Quote](#)

Application Note & Protocol Guide

Title: The Strategic Utility of 2-Amino-6-methoxynicotinic Acid as a Versatile Precursor for Pharmaceutical Intermediates

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. **2-Amino-6-methoxynicotinic acid** is an exemplary heterocyclic building block, offering a unique combination of functional groups that enable diverse and strategic synthetic transformations. Its pyridine core, activated by both an electron-donating amino group and a methoxy group, alongside a versatile carboxylic acid handle, makes it a highly valuable precursor for constructing complex active pharmaceutical ingredients (APIs).^[1] This guide provides an in-depth analysis of the synthetic potential of **2-Amino-6-methoxynicotinic acid**, explains the chemical principles guiding its reactivity, and furnishes detailed protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Value Proposition of a Multifunctional Building Block

In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. The concept of "pharmaceutical intermediates" revolves around creating stable, characterizable

compounds that serve as stepping stones from basic raw materials to the final, complex API.[\[1\]](#) High-quality intermediates are critical for ensuring the purity, yield, and consistency of the final drug product.[\[1\]](#)

2-Amino-6-methoxynicotinic acid (CAS No. 1196156-84-9) emerges as a strategic precursor due to its inherent structural features.[\[2\]](#)[\[3\]](#) The molecule contains three distinct functional groups—an amine, a methoxy group, and a carboxylic acid—each offering a different avenue for chemical modification. This multi-functionality allows for sequential and regioselective reactions, a key consideration in complex target-oriented synthesis. This document serves as a technical guide for researchers and drug development professionals to harness the full potential of this versatile intermediate.

Physicochemical Properties & Safety Mandates

Proper handling and understanding of a reagent's properties are prerequisites for safe and successful experimentation.

Physical and Chemical Data

Property	Value	Source
CAS Number	1196156-84-9	[2] [3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[3]
Molecular Weight	168.15 g/mol	N/A
Appearance	Typically an off-white to yellow-orange solid	[4]
Purity	>98% (typical for synthesis-grade)	[1]
Solubility	Soluble in many organic solvents	N/A

Safety & Handling Protocol

2-Amino-6-methoxynicotinic acid is classified as an irritant. Adherence to strict safety protocols is mandatory.

- Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5]
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[4][5] Avoid contact with skin and eyes.[4]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
- First Aid Measures:
 - If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4][5]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

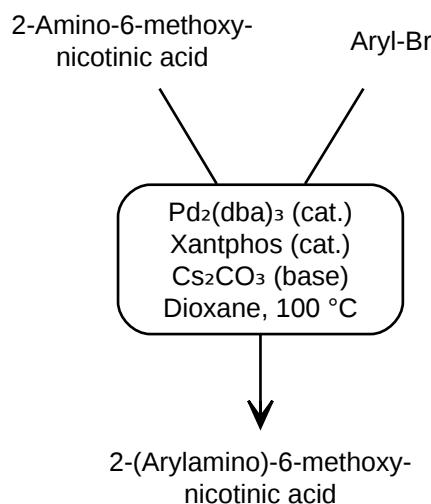
Synthetic Utility & Mechanistic Insights

The synthetic value of **2-Amino-6-methoxynicotinic acid** lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key reactive sites on **2-Amino-6-methoxynicotinic acid**.

- The Amino Group: As a potent electron-donating group, the 2-amino moiety strongly activates the pyridine ring towards electrophilic substitution. It also serves as a primary

nucleophile for reactions like acylation (to form amides) or as a coupling partner in modern cross-coupling reactions.


- The Carboxylic Acid Group: This group is the quintessential handle for extending molecular complexity. It can be readily converted into esters or, more importantly, amides via peptide coupling protocols. This is a cornerstone of pharmaceutical synthesis, allowing for the introduction of diverse side chains and building blocks.
- The Methoxy Group: While less reactive, the methoxy group can be cleaved under specific conditions to unmask a hydroxyl group, providing another point for derivatization. It also influences the electronics of the pyridine ring.
- The Pyridine Ring: The combined electron-donating effects of the amino and methoxy groups make the pyridine ring susceptible to electrophilic attack, primarily at the C4 and C5 positions.

Application Protocol: Synthesis of a 2-(Arylamino)nicotinic Acid Derivative

One of the most powerful applications of this scaffold is in the synthesis of N-aryl-2-aminopyridine derivatives, which are common motifs in kinase inhibitors and other targeted therapies. While the starting material already possesses an amino group, a protocol for its N-arylation demonstrates a key transformation. The following protocol is adapted from established methods for similar nicotinic acid derivatives.[\[6\]](#)

Objective: To synthesize a 2-(Arylamino)-6-methoxynicotinic acid derivative via a Buchwald-Hartwig amination, a staple in modern pharmaceutical synthesis for forming C-N bonds.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig N-Arylation of the amino group.

Materials and Reagents

Reagent	CAS Number	Quantity	Purpose
2-Amino-6-methoxynicotinic acid	1196156-84-9	1.0 mmol	Starting Material
Aryl Bromide (e.g., 4-bromotoluene)	106-38-7	1.2 mmol	Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	51364-51-3	0.02 mmol	Palladium Catalyst
Xantphos	161265-03-8	0.04 mmol	Ligand
Cesium Carbonate (Cs ₂ CO ₃)	534-17-8	2.0 mmol	Base
1,4-Dioxane (anhydrous)	123-91-1	10 mL	Solvent

Step-by-Step Experimental Protocol

- Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add **2-Amino-6-methoxynicotinic acid** (168 mg, 1.0 mmol), the selected aryl bromide (1.2 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
- Catalyst Addition: In a separate vial, weigh out $\text{Pd}_2(\text{dba})_3$ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol). Add these solids to the Schlenk flask.
 - Causality Insight: The palladium catalyst is the engine of the cross-coupling cycle. Xantphos is a bulky phosphine ligand that stabilizes the palladium catalyst, prevents its decomposition, and facilitates the key reductive elimination step that forms the desired C-N bond. Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
- Solvent and Degassing: Place a rubber septum on the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Using a syringe, add 10 mL of anhydrous 1,4-dioxane.
 - Causality Insight: The catalytic cycle involves sensitive $\text{Pd}(0)$ species that are readily oxidized by atmospheric oxygen. Removing oxygen via degassing is critical for catalyst longevity and reaction success.
- Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To do this, carefully take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate against the starting materials.
- Workup Procedure:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with 50 mL of ethyl acetate.
 - Filter the mixture through a pad of celite to remove the inorganic base and catalyst residues. Wash the pad with additional ethyl acetate.

- Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
 - Causality Insight: The aqueous washes remove the cesium carbonate and other water-soluble byproducts. The final product, being a carboxylic acid, might be partially soluble in the basic wash, so acidification will be necessary.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product will likely require purification. Acidify the aqueous layer from the workup to pH ~4 with 1M HCl, which should precipitate the product. Filter the solid, wash with cold water, and dry.
 - If further purification is needed, column chromatography on silica gel or recrystallization can be employed.

Expected Outcome & Characterization

This protocol should yield the desired 2-(aryl amino)-6-methoxynicotinic acid derivative. The final product should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity. Yields for this type of transformation are typically in the range of 60-90%, depending on the specific aryl bromide used.

Conclusion

2-Amino-6-methoxynicotinic acid is more than just a chemical; it is a strategic tool for the efficient construction of complex molecules. Its pre-installed, differentially reactive functional groups allow for a modular approach to building pharmaceutical intermediates. By understanding the principles behind its reactivity and employing robust, modern synthetic methods like the one detailed in this guide, researchers in drug development can significantly streamline their synthetic campaigns, accelerating the journey from a promising lead compound to a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-6-methoxynicotinic acid | 1196156-84-9 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. An improved solvent-free synthesis of flunixin and 2-(aryl amino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Amino-6-methoxynicotinic acid" as a precursor for pharmaceutical intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527747#2-amino-6-methoxynicotinic-acid-as-a-precursor-for-pharmaceutical-intermediates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com